STIRIPENTOL -

STIRIPENTOL

Catalog Number: EVT-7930541
CAS Number:
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Stiripentol is a novel antiepileptic drug primarily used in the treatment of Dravet syndrome and other forms of epilepsy. It is classified as a long-chain fatty acid derivative and is recognized for its unique mechanism of action, which distinguishes it from other antiepileptic medications. The compound's structural formula is characterized by a complex arrangement that includes multiple aromatic rings and functional groups, contributing to its pharmacological properties.

Source and Classification

Stiripentol was originally developed from natural compounds, with its synthesis being a focus of various research studies. It is classified under the category of anticonvulsants and specifically as an inhibitor of lactate dehydrogenase (LDH), which plays a role in metabolic processes. The chemical name for stiripentol is 4-(2-methylallyl)-1,2-dihydroxy-3-(3,4-methylenedioxyphenyl)-1-butanone, and its CAS number is 49763-96-4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of stiripentol has been approached through various methods, including:

  1. One-Pot Synthesis: This method involves treating 3,4-dihydroxybenzaldehyde with methylene diiodide in the presence of potassium hydroxide, followed by a Knoevenagel condensation with 3,3-dimethyl-2-butanone using a phase transfer catalyst such as tetrabutylammonium bromide. The reaction culminates in a regioselective Luche reduction to yield pure stiripentol .
  2. Multistep Synthesis: Traditional methods involve several steps, including etherification, isomerization, oxidation, condensation, and reduction reactions. For instance, the use of sodium borohydride in the reduction step has been highlighted in various patents .

The yield from these methods can vary significantly; the one-pot synthesis method has been reported to achieve yields over 90% under optimized conditions .

Molecular Structure Analysis

Structure and Data

Stiripentol possesses a complex molecular structure characterized by:

  • Molecular Formula: C16_{16}H18_{18}O5_{5}
  • Molecular Weight: 302.31 g/mol
  • Melting Point: Approximately 73-74 °C
  • Nuclear Magnetic Resonance (NMR) Data: The NMR spectrum reveals distinct peaks corresponding to various hydrogen environments within the molecule, indicating the presence of multiple methyl groups and hydroxyl functionalities .
Chemical Reactions Analysis

Reactions and Technical Details

Stiripentol undergoes several chemical reactions during its synthesis:

  • Knoevenagel Condensation: This reaction forms carbon-carbon bonds between aldehydes and active methylene compounds.
  • Regioselective Reduction: Utilizes sodium borohydride in conjunction with cerium(III) chloride to selectively reduce α-β unsaturated ketones to allylic alcohols.
  • Oxidation Reactions: In some synthetic pathways, oxidative conditions are employed to convert specific intermediates into desired products .

These reactions highlight the versatility and complexity involved in synthesizing stiripentol.

Mechanism of Action

Stiripentol's mechanism of action primarily involves enhancing GABAergic activity in the central nervous system. It acts as an inhibitor of lactate dehydrogenase, which is critical for energy metabolism in neurons. This inhibition may lead to increased levels of pyruvate and decreased lactate production, ultimately resulting in reduced neuronal excitability . Additionally, stiripentol modulates ion channels associated with neurotransmission, further contributing to its anticonvulsant effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stiripentol exhibits stability under various conditions but shows degradation under acidic environments, forming identifiable degradation products that can be analyzed through high-performance liquid chromatography .
  • Degradation Products: Characterized using NMR spectroscopy and mass spectrometry to ensure quality control during pharmaceutical formulation .
Applications

Stiripentol is primarily utilized in clinical settings for:

  • Treatment of Epilepsy: Particularly effective in managing Dravet syndrome when used in combination with other antiepileptic drugs.
  • Research Applications: Investigated for potential neuroprotective effects due to its influence on metabolic pathways related to neuronal health.
Historical Context and Development of Stiripentol

Discovery and Initial Synthesis of α-Ethylene Alcohol Derivatives

Stiripentol (STP), chemically described as 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol, was first synthesized in 1978 by researchers at the French pharmaceutical company Biocodex [3] [4]. This chiral molecule belongs to the structural class of α-ethylene alcohols, characterized by an allylic alcohol moiety attached to an aromatic system containing a methylenedioxy (benzodioxole) ring [4] [6]. The presence of a chiral center at the C3 position results in two enantiomers: R-(+)-stiripentol and S-(-)-stiripentol, with the racemic mixture being used therapeutically [6]. Early structure-activity relationship studies revealed significant differences in pharmacological activity between the enantiomers, with the R enantiomer demonstrating approximately 2.5-fold greater potency than its S counterpart in preclinical anticonvulsant models [4] [6]. The benzodioxole moiety contributed to the molecule's unique physicochemical properties, including high lipophilicity that would later prove significant for blood-brain barrier penetration. Initial synthetic approaches employed crossed-aldol condensation chemistry using lithium enolates, followed by regioselective reduction of the resulting α,β-unsaturated ketones [8]. These methods produced racemic mixtures that required chiral resolution techniques for enantiopure separation, presenting early manufacturing challenges that were later optimized for industrial-scale production.

Early Preclinical Anticonvulsant Screening in Rodent and Primate Models

Early pharmacological characterization demonstrated stiripentol's broad-spectrum anticonvulsant properties across multiple animal seizure models. In rodent studies, stiripentol exhibited significant activity against pentylenetetrazole (PTZ)-induced seizures, maximal electroshock (MES) models, and bicuculline-induced convulsions, suggesting a potential effect on GABAergic neurotransmission [1] [6]. Quantitative studies established an ED₅₀ of 130 mg/kg against PTZ-induced seizures in mice following intraperitoneal administration, demonstrating potency comparable to established antiepileptic drugs of the era [6].

Table 1: Summary of Stiripentol's Preclinical Anticonvulsant Profile in Animal Models

Seizure ModelSpeciesProtective EffectProposed Mechanism
Pentylenetetrazole (PTZ)MouseED₅₀ = 130 mg/kg (i.p.)GABAergic enhancement
Maximal electroshock (MES)RatSignificant protectionUnknown
Bicuculline-inducedMouseComplete suppressionGABA_A receptor modulation
Alumina-induced focal epilepsyRhesus monkeyReduced seizure frequencyBroad anticonvulsant activity
Photosensitive epilepsyBaboonAbolished generalized seizuresCortical excitability reduction

The translational significance of stiripentol was further established in primate models of epilepsy. In the alumina-induced focal epilepsy model in rhesus monkeys, stiripentol significantly reduced seizure frequency and duration, providing critical proof-of-concept for potential human efficacy [4] [6]. Perhaps most compelling was its efficacy in the photosensitive baboon model (Papio papio), where stiripentol administration abolished generalized seizures in response to intermittent light stimulation [6]. These primate studies provided substantial evidence for stiripentol's unique ability to modulate cortical excitability and suppress seizure propagation. Beyond acute seizure models, chronic administration studies in rodents demonstrated dose-dependent plasma concentrations of 4-22 mg/L correlated with therapeutic efficacy against absence seizures, establishing an initial therapeutic concentration range that would later inform human dosing strategies [1]. Biochemical analyses during this period revealed stiripentol's dual action on GABA systems: inhibition of synaptosomal GABA reuptake and blockade of GABA transaminase (GABA-T) activity, leading to increased brain GABA levels [1] [6]. These findings positioned stiripentol as a novel GABA modulator distinct from benzodiazepines and barbiturates in its molecular interactions.

Evolution of Clinical Indications: From Broad-Spectrum Antiseizure Agent to Orphan Drug Status

Initial clinical development in the 1980s pursued stiripentol as a broad-spectrum antiseizure medication for refractory epilepsies in adults. Early open-label trials demonstrated some efficacy against focal seizures, but a phase III trial failed to establish sufficient benefit for regulatory approval as a monotherapy for general epilepsy populations [4] [11]. This setback prompted a strategic reevaluation of stiripentol's development path. A pivotal shift occurred in 1999-2000 when clinical investigations revealed stiripentol's exceptional efficacy in a specific pediatric epilepsy disorder. French investigator Christian Chiron and colleagues conducted an open-label study (1999) demonstrating that 10 of 20 children with severe myoclonic epilepsy in infancy (SMEI, later termed Dravet syndrome) responded positively to stiripentol add-on therapy with clobazam [3]. This was rapidly followed by a landmark randomized controlled trial (2000) in which 15 of 21 Dravet patients receiving stiripentol with valproate and clobazam achieved clinically significant seizure reduction compared to controls [3]. These findings were corroborated by Italian investigators, cementing the disease-specific efficacy profile. The mechanistic rationale for this specificity emerged when Dravet syndrome was genetically linked to SCN1A haploinsufficiency (2001), which impairs sodium channel function in GABAergic interneurons. Stiripentol's GABA-enhancing properties specifically addressed this pathological interneuron dysfunction, explaining its superior efficacy in Dravet syndrome compared to other epilepsies [6] [10]. This mechanistic understanding transformed stiripentol's development trajectory toward orphan drug designation.

Table 2: Key Milestones in Stiripentol's Regulatory Pathway for Dravet Syndrome

YearRegulatory MilestoneSignificance
2001Orphan Drug Designation (EU/3/01/071) by EMAFirst formal recognition as Dravet therapy
2001Compassionate Use Program in USAEarly access for severe cases
2007European Market Authorization (Diacomit®)First formal approval with specific indication
2012Approval in Japan and CanadaInternational regulatory recognition
2018FDA Approval (United States)Formal approval for ages ≥2 years with clobazam
2022FDA Expanded Indication (≥6 months)Broadened access to younger pediatric patients

Based on compelling clinical data and mechanistic rationale, the European Medicines Agency (EMA) granted stiripentol orphan drug designation (EU/3/01/071) in December 2001 for treatment of severe myoclonic epilepsy in infancy [10]. This designation recognized both the rarity of Dravet syndrome (estimated prevalence: 1/15,500-1/40,000) and the "significant benefit" stiripentol offered over existing therapies [2] [10]. The United States followed with compassionate use provisions, allowing access while formal approvals were pursued. In January 2007, stiripentol received European marketing authorization under the brand name Diacomit® as adjunctive therapy with clobazam and valproate for Dravet syndrome [3] [10]. This approval represented a watershed moment as the first targeted therapy for this devastating condition. Subsequent approvals followed in Japan (2012), Canada (2013), and critically, the United States (2018), where it was approved specifically for seizures associated with Dravet syndrome in patients two years and older taking clobazam [4]. The most recent expansion came in 2022 when the FDA extended the U.S. indication to include patients six months and older, facilitating earlier intervention [3]. Throughout this regulatory evolution, stiripentol maintained its status as a specifically targeted adjunctive therapy rather than a broad-spectrum antiseizure drug, with no clinical data supporting monotherapy use in Dravet syndrome [4]. Its development represents a paradigm shift in antiepileptic drug development—from broad application to precision medicine for a genetically defined neurological disorder.

Properties

Product Name

STIRIPENTOL

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3

InChI Key

IBLNKMRFIPWSOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.